![molecular formula C12H7ClN2S B8580633 7-chloro-4-phenylthieno[2,3-d]pyridazine](/img/structure/B8580633.png)
7-chloro-4-phenylthieno[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-phenylthieno[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-phenylthieno[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with thiourea, followed by cyclization with hydrazine hydrate.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up and yield improvement.
化学反应分析
Types of Reactions: 7-chloro-4-phenylthieno[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thieno[3,2-d]pyridazines.
科学研究应用
7-chloro-4-phenylthieno[2,3-d]pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 7-chloro-4-phenylthieno[2,3-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Pyridazine: Shares the pyridazine ring but lacks the thieno and phenyl groups.
Thieno[3,2-d]pyrimidine: Similar fused ring system but with different substituents.
4-Phenylpyridazine: Lacks the thieno ring but has the phenyl and pyridazine rings.
Uniqueness: 7-chloro-4-phenylthieno[2,3-d]pyridazine is unique due to its specific combination of a thieno ring fused with a pyridazine ring and a phenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C12H7ClN2S |
|---|---|
分子量 |
246.72 g/mol |
IUPAC 名称 |
7-chloro-4-phenylthieno[2,3-d]pyridazine |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
ZCLUZNINDRXIGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CS3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8580552.png)
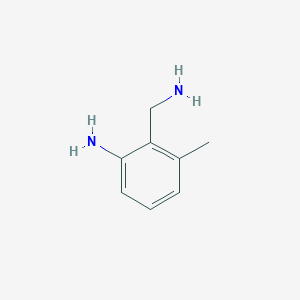
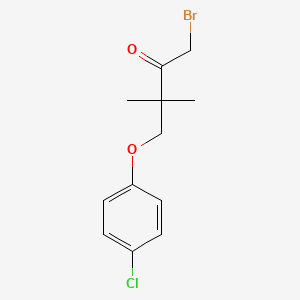
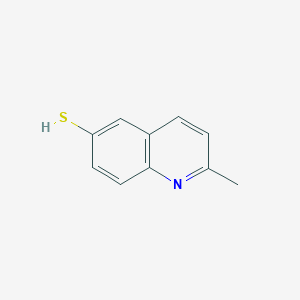
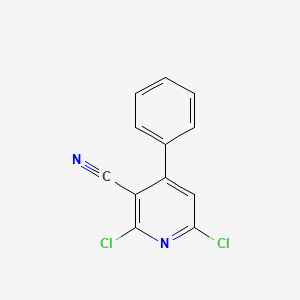
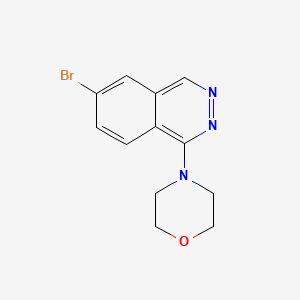
![5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine](/img/structure/B8580588.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8580606.png)
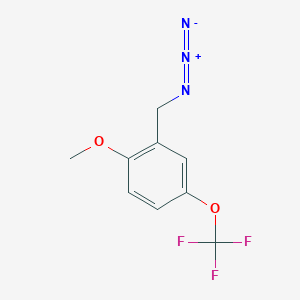
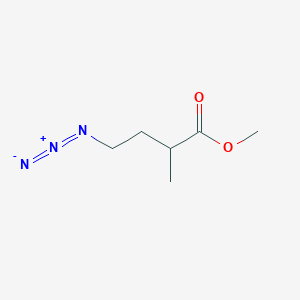
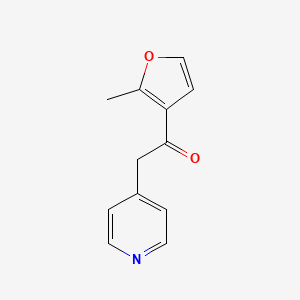
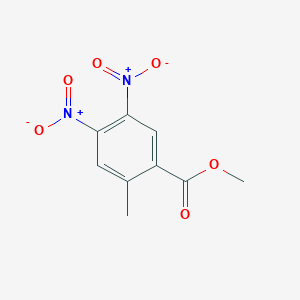
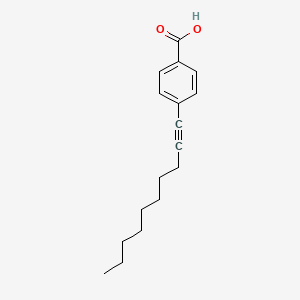
![[2-(2-Methoxy-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8580664.png)
